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Introduction

Osimertinib, marketed under the brand name Tagrisso, is a third-generation epidermal growth
factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It represents a significant
advancement in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in
patients with specific mutations in the EGFR gene.[1][2] Developed by AstraZeneca,
osimertinib was designed to overcome the resistance to earlier-generation EGFR-TKIs, which
is often mediated by the T790M "gatekeeper" mutation.[1][3] This guide provides a
comprehensive overview of the chemical structure, properties, mechanism of action, and
relevant experimental protocols for osimertinib.

Chemical Structure and Properties

Osimertinib is a member of the aminopyrimidine class of compounds.[4] It is administered as a
mesylate salt.[2]

Table 1: Chemical and Physical Properties of Osimertinib
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Property Value Source

N-(2-{--INVALID-LINK--
amino}-4-methoxy-5-{[4-(1-

IUPAC Name methyl-1H-indol-3-yl)pyrimidin-  [2][4]
2-yllamino}phenyl)prop-2-

enamide
Molecular Formula C28H33N702 [2][4]
Molecular Weight 499.61 g/mol [2]
CAS Number 1421373-65-0 [4]

C=CC(=0O)Nclcc(Nc2ncec(-

SMILES c3cn(C)cdcecce34)n2)c(OC)ecc 2]
1N(C)CCN(C)C

Water Solubility 0.0224 mg/mL (predicted) [1]

logP 4.47 (predicted) [1]

pKa (Strongest Basic) 8.87 (predicted) [1]

pKa (Strongest Acidic) 13.64 (predicted) [1]

Pharmacological Properties
Mechanism of Action

Osimertinib is an irreversible inhibitor of EGFR tyrosine kinase.[5][6] It covalently binds to the
cysteine-797 residue in the ATP-binding site of mutant EGFR.[7] This action blocks the
downstream signaling pathways that are crucial for cancer cell proliferation and survival,
including the PISK/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[4][7]

A key feature of osimertinib is its high selectivity for mutant forms of EGFR, including the
sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, while
having a significantly lower affinity for wild-type EGFR.[1][3] This selectivity profile contributes
to its favorable therapeutic window, reducing the toxicities associated with the inhibition of wild-
type EGFR that are often observed with first and second-generation TKIs.[1][4]
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In Vitro Potency

The in vitro potency of osimertinib has been demonstrated in various NSCLC cell lines
harboring different EGFR mutations.

Table 2: In Vitro IC50 Values of Osimertinib against EGFR Variants

EGFR Variant IC50 (nM) Cell Line Source
Exon 19 deletion 12.92 LoVo [5]
L858R/T790M 11.44 LoVo [5]
Wild-Type EGFR 493.8 LoVo [5]
L858R 12 - [6]
L858R/T790M 1 - [6]
Exon 19 deletion (PC-

17 PC-9 [8]
9)
L858R (H3255) 4 H3255 [8]
T790M (PC-9ER) 13 PC-9ER [8]
L858R/T790M

5 H1975 [8]
(H1975)

Pharmacokinetic Properties

Table 3: Pharmacokinetic Parameters of Osimertinib
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Parameter

Value

Source

Time to Cmax (Tmax)

6 hours (median)

[1]2]

Protein Binding

95%

[1]

Volume of Distribution (Vd)

918 L

[1]

Metabolism

Predominantly by CYP3A4 and
CYP3A5

[1](2]

Active Metabolites

AZ7550 and AZ5104

[1]

Elimination Half-life

48 hours

[1](2]

Excretion

Feces (68%), Urine (14%)

[1](2]

Signaling Pathways

Osimertinib targets the EGFR signaling pathway, which is a critical regulator of cell growth,

proliferation, and survival.[9][10] Upon binding of ligands such as EGF, EGFR dimerizes and

undergoes autophosphorylation, activating downstream signaling cascades.[8] In NSCLC with

activating EGFR mutations, this pathway is constitutively active. Osimertinib's inhibition of

EGFR phosphorylation blocks these downstream signals.
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EGFR signaling pathway and the inhibitory action of Osimertinib.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b1150683?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Mechanisms of Resistance

Despite the efficacy of osimertinib, acquired resistance can develop. The most common on-
target resistance mechanism is the emergence of the C797S mutation in the EGFR kinase
domain, which prevents the covalent binding of osimertinib.[3][6] Off-target resistance
mechanisms can involve the activation of bypass signaling pathways, such as MET
amplification or activation of the RAS-MAPK pathway.[11][12]

Osimertinib Treatment

Tumor Regression

Acquired Resistance

[On—Target Resistance) [Off—Target Resistance}

EGFR C797S Mutation MET Amplification RAS-MAPK Pathway Activation

Click to download full resolution via product page
Mechanisms of acquired resistance to Osimertinib.

Experimental Protocols
In Vitro Kinase Assay for IC50 Determination

This protocol outlines a general procedure for determining the IC50 value of osimertinib against
EGFR kinase.
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Materials:

Recombinant human EGFR kinase domain (wild-type or mutant)
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

ATP

Osimertinib

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 2 mM DTT,
0.01% Tween-20)

ADP-GIlo™ Kinase Assay kit (Promega) or similar

Procedure:

Prepare Serial Dilutions of Osimertinib: Create a series of concentrations of osimertinib in
the kinase assay buffer.

Kinase Reaction: In a 96-well plate, add the EGFR kinase, the kinase substrate, and the
osimertinib dilutions.

Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final
concentration of ATP should be at or near its Km for EGFR.

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced
using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the
osimertinib concentration. Fit the data to a dose-response curve to determine the 1C50 value.

Cell Viability Assay

This protocol describes the determination of the IC50 of osimertinib in NSCLC cell lines.[4]

Materials:
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NSCLC cell lines (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

96-well cell culture plates

Osimertinib stock solution (in DMSO)

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
Procedure:

o Cell Seeding: Seed the NSCLC cells in 96-well plates at a density of 3,000-5,000 cells per
well and incubate for 24 hours.[4]

e Drug Treatment: Treat the cells with serial dilutions of osimertinib for 72 hours.[4]

 Viability Assessment: Add the CellTiter-Glo® reagent to each well and measure
luminescence using a plate reader.[4]

o Data Analysis: Normalize the luminescence data to the vehicle control (DMSO) and plot cell
viability against the logarithm of the osimertinib concentration. Calculate the IC50 value
using non-linear regression.[4]
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Workflow for in vitro cell viability assay.

Western Blot for EGFR Phosphorylation

This protocol outlines the steps to assess the effect of osimertinib on the phosphorylation of
EGFR.[13]

Materials:
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e NSCLC cell lines

e Osimertinib

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

e Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-f3-actin)

» HRP-conjugated secondary antibodies

e Chemiluminescent substrate

Procedure:

Cell Treatment: Treat NSCLC cells with various concentrations of osimertinib for a specified
time (e.g., 2 hours).

o Cell Lysis: Lyse the cells and quantify the protein concentration.

o SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a
PVDF membrane.

e Antibody Incubation: Block the membrane and incubate with primary antibodies against
phosphorylated EGFR and total EGFR. A loading control like B-actin should also be used.

o Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using a
chemiluminescent substrate.

e Analysis: Quantify the band intensities to determine the relative levels of phosphorylated
EGFR.

Conclusion

Osimertinib is a potent and selective third-generation EGFR-TKI that has transformed the
treatment of EGFR-mutated NSCLC. Its unique mechanism of action, which overcomes the
T790M resistance mutation while sparing wild-type EGFR, has led to significant improvements
in patient outcomes. This technical guide provides a foundational understanding of
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osimertinib's chemical and pharmacological properties, along with detailed experimental
protocols to facilitate further research and drug development in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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